molecular formula C14H13BrN2S B2711106 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide CAS No. 1909316-76-2

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Cat. No. B2711106
CAS RN: 1909316-76-2
M. Wt: 321.24
InChI Key: OQDPZYFJMMWTND-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to Parkinson's disease-like symptoms.

Scientific Research Applications

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has been widely used in scientific research to study Parkinson's disease and related disorders. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys. 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is also used to study the neurobiology of dopamine-producing neurons and their role in motor function.

Mechanism of Action

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is metabolized in the brain to produce a toxic metabolite, MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra region of the brain. This leads to a decrease in dopamine levels, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide-induced Parkinson's disease-like symptoms in animal models closely resemble the symptoms observed in human Parkinson's disease patients. 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has been shown to cause a decrease in dopamine levels and an increase in oxidative stress, leading to neuronal death. 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has also been shown to affect other neurotransmitter systems, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a valuable tool for studying Parkinson's disease and related disorders in animal models. It accurately mimics the symptoms observed in human Parkinson's disease patients and allows researchers to study the underlying neurobiology of the disease. However, there are limitations to using 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide in lab experiments. The effects of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide are irreversible, making it difficult to study the progression of the disease. Additionally, the dosage and administration of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide can vary widely, leading to inconsistent results between studies.

Future Directions

There are several future directions for 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide research. One area of focus is developing new animal models that more accurately mimic the progression of Parkinson's disease in humans. Another area of focus is developing new therapies that can prevent or slow the progression of Parkinson's disease. Additionally, researchers are exploring the use of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide in studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a valuable tool for studying Parkinson's disease and related disorders in animal models. Its ability to accurately mimic the symptoms observed in human Parkinson's disease patients allows researchers to study the underlying neurobiology of the disease. While there are limitations to using 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide in lab experiments, there are many future directions for 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide research that hold promise for developing new therapies and understanding the underlying mechanisms of neurodegenerative disorders.

Synthesis Methods

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide can be synthesized through a multistep process involving the reaction of 4-methylacetophenone with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and hydrogen bromide. The resulting compound is a white crystalline powder that is soluble in water and ethanol.

properties

IUPAC Name

4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.BrH/c1-10-4-6-11(7-5-10)13-9-17-14(16-13)12-3-2-8-15-12;/h2-9,15H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPZYFJMMWTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

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